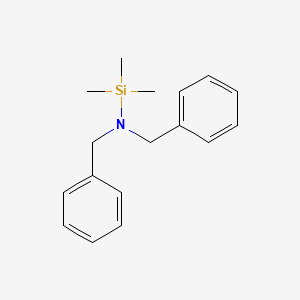![molecular formula C15H18N2 B14464427 2-Methyl-4-[(2-methylanilino)methyl]aniline CAS No. 72621-64-8](/img/structure/B14464427.png)
2-Methyl-4-[(2-methylanilino)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(2-methylanilino)methyl]aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two methyl groups and an aniline moiety, making it a significant molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylanilino)methyl]aniline can be achieved through several methods. One common approach involves the condensation of 2-methylaniline with formaldehyde, followed by a reduction step. The reaction typically occurs in the presence of a catalyst such as palladium or nickel under hydrogenation conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as nitration, reduction, and amination, utilizing reagents like sodium borohydride and methanol .
化学反应分析
Types of Reactions
2-Methyl-4-[(2-methylanilino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenols, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-4-[(2-methylanilino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2-Methyl-4-[(2-methylanilino)methyl]aniline exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Methyl-4-nitroaniline: Similar in structure but contains a nitro group instead of an aniline moiety.
4-Methoxy-2-methylaniline: Contains a methoxy group, leading to different chemical properties and reactivity.
2-Bromo-4-methylaniline: Substituted with a bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Methyl-4-[(2-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles .
属性
CAS 编号 |
72621-64-8 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
2-methyl-4-[(2-methylanilino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-11-5-3-4-6-15(11)17-10-13-7-8-14(16)12(2)9-13/h3-9,17H,10,16H2,1-2H3 |
InChI 键 |
QJTNVGFANPUWCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NCC2=CC(=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


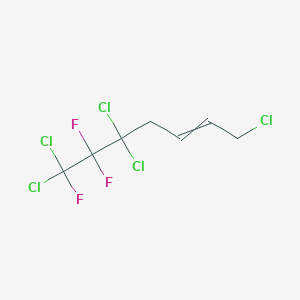

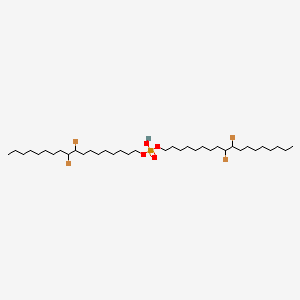
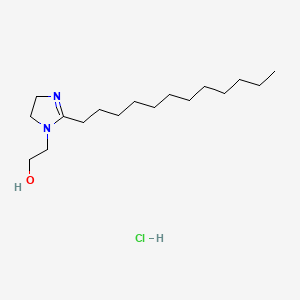
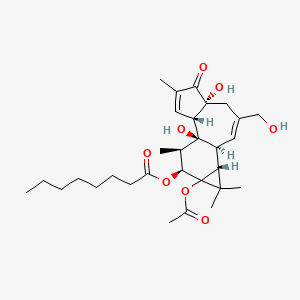
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
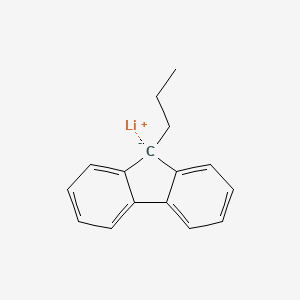
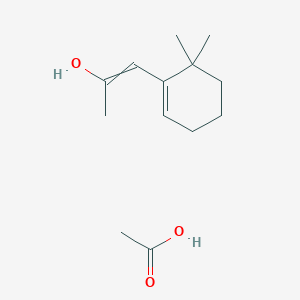
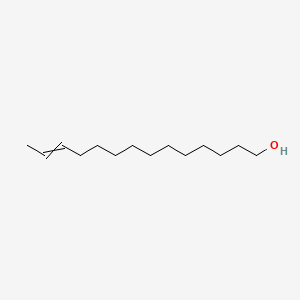
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)

